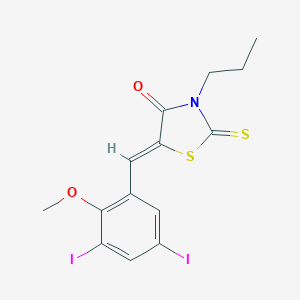![molecular formula C24H25ClN2O3S2 B301721 N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301721.png)
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer research. This compound selectively inhibits the activity of histone acetyltransferase (HAT) p300/CBP, which is a key regulator of gene expression. In
作用机制
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide selectively inhibits the activity of p300/CBP, which is a transcriptional co-activator that regulates gene expression by acetylating histones and other transcription factors. By inhibiting p300/CBP activity, N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide alters the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis by activating the caspase pathway. In addition, N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide inhibits the DNA damage response pathway, which is essential for cancer cell survival. The compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
实验室实验的优点和局限性
One of the advantages of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide is its specificity towards p300/CBP, which makes it a valuable tool for studying the role of these proteins in cancer biology. However, the compound has some limitations, such as its poor solubility in water and its instability in biological fluids. These limitations can be overcome by using appropriate solvents and storage conditions.
未来方向
There are several future directions for the research on N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide. One direction is to explore the potential of the compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate the role of p300/CBP in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the optimization of the synthesis method and the development of more potent analogs of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide could lead to the discovery of novel cancer therapies.
Conclusion:
In conclusion, N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide is a small molecule inhibitor that has shown promising results in cancer research. The compound selectively inhibits the activity of p300/CBP, leading to the inhibition of cancer cell growth. N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has several biochemical and physiological effects on cancer cells, and it has potential as a cancer therapy. However, further research is needed to fully understand the mechanism of action and the potential of the compound in combination with other cancer therapies.
合成方法
The synthesis of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide involves a multi-step process that begins with the reaction between 2-chlorobenzyl mercaptan and ethylene glycol to form the thioether intermediate. The intermediate is then reacted with 4-methyl(phenylsulfonyl)aniline to form the final product, N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide. The synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
科学研究应用
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been extensively studied in cancer research, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating its potential as an adjuvant therapy.
属性
产品名称 |
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide |
|---|---|
分子式 |
C24H25ClN2O3S2 |
分子量 |
489.1 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C24H25ClN2O3S2/c1-19-11-13-21(14-12-19)27(32(29,30)22-8-3-2-4-9-22)17-24(28)26-15-16-31-18-20-7-5-6-10-23(20)25/h2-14H,15-18H2,1H3,(H,26,28) |
InChI 键 |
RHAYCBATNMAWPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)
![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301657.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301658.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301661.png)